molecular formula C11H15Cl B1266070 2-tert-Butylbenzyl chloride CAS No. 56240-38-1

2-tert-Butylbenzyl chloride

Cat. No.: B1266070
CAS No.: 56240-38-1
M. Wt: 182.69 g/mol
InChI Key: FCNALCYSVKFCNX-UHFFFAOYSA-N
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Description

2-tert-Butylbenzyl chloride is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzyl chloride, where the benzyl group is substituted with a tert-butyl group at the second position. This compound is a colorless liquid that is sparingly soluble in water but soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butylbenzyl chloride can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of benzyl chloride with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzyl chloride to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylbenzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: It can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Substitution: Depending on the nucleophile, products such as 2-tert-Butylbenzyl alcohol, 2-tert-Butylbenzyl amine, or ethers can be formed.

    Oxidation: Products include 2-tert-Butylbenzoic acid or 2-tert-Butylbenzyl alcohol.

    Reduction: The major product is 2-tert-Butylbenzene.

Scientific Research Applications

2-tert-Butylbenzyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Comparison with Similar Compounds

    Benzyl Chloride: Similar in structure but lacks the tert-butyl group. It is more reactive due to the absence of steric hindrance.

    tert-Butyl Chloride: Contains the tert-butyl group but lacks the benzyl moiety. It is used in different types of reactions compared to 2-tert-Butylbenzyl chloride.

    2-tert-Butylbenzyl Bromide: Similar structure but with a bromine atom instead of chlorine. It is more reactive in nucleophilic substitution reactions.

Uniqueness: this compound is unique due to the presence of both the benzyl and tert-butyl groups, which impart specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the construction of complex molecular architectures.

Properties

IUPAC Name

1-tert-butyl-2-(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNALCYSVKFCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069088
Record name 2-tert-Butylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56240-38-1
Record name 1-(Chloromethyl)-2-(1,1-dimethylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56240-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056240381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(chloromethyl)-2-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-tert-Butylbenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6069088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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